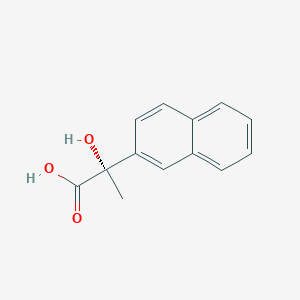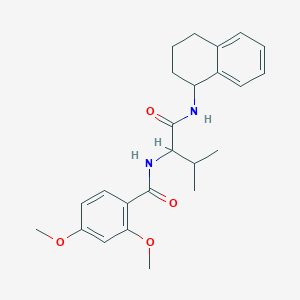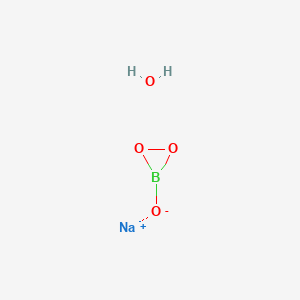
Interox A; Perasafe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interox A; Perasafe: is a compound known as sodium perborate monohydrate. It is a biological material or organic compound widely used in life science research. This compound is recognized for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium perborate monohydrate is synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired monohydrate form .
Industrial Production Methods: In industrial settings, sodium perborate monohydrate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of sodium metaborate and hydrogen peroxide to a reactor, followed by crystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium perborate monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing oxygen when dissolved in water.
Reduction: It can be reduced to sodium metaborate and water.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves water as a solvent and mild heating to facilitate the release of oxygen.
Reduction: Requires reducing agents such as sodium thiosulfate.
Substitution: Involves reactants like acids or bases under controlled pH conditions.
Major Products Formed:
Oxidation: Oxygen gas and sodium metaborate.
Reduction: Sodium metaborate and water.
Substitution: Various substituted borates depending on the reactants used.
Aplicaciones Científicas De Investigación
Sodium perborate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized as a disinfectant and antiseptic in medical settings.
Industry: Applied in the formulation of cleaning agents and detergents
Mecanismo De Acción
The mechanism of action of sodium perborate monohydrate involves the release of active oxygen species when dissolved in water. These oxygen species exert their effects by oxidizing organic and inorganic substances. The molecular targets include microbial cell walls and membranes, leading to the disruption of cellular functions and ultimately cell death .
Comparación Con Compuestos Similares
Sodium percarbonate: Another peroxygen compound used as a bleaching agent.
Hydrogen peroxide: A widely used disinfectant and bleaching agent.
Peracetic acid: A strong oxidizing agent used in disinfection and sterilization.
Comparison:
- It provides a controlled release of oxygen, making it suitable for applications where a gradual release is beneficial.
- Unlike sodium percarbonate, sodium perborate monohydrate is more stable and has a longer shelf life .
Sodium perborate monohydrate: is unique in its stability and ease of handling compared to hydrogen peroxide and peracetic acid.
Propiedades
Fórmula molecular |
BH2NaO4 |
|---|---|
Peso molecular |
99.82 g/mol |
Nombre IUPAC |
sodium;3-oxidodioxaborirane;hydrate |
InChI |
InChI=1S/BO3.Na.H2O/c2-1-3-4-1;;/h;;1H2/q-1;+1; |
Clave InChI |
VBLJKTBPWITVTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OO1)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
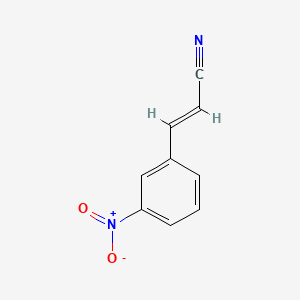
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
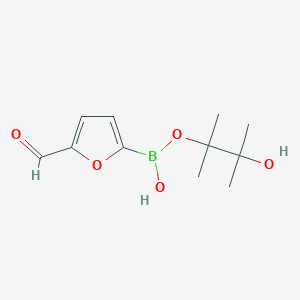

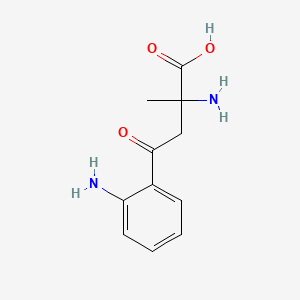
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
